molecular formula C16H11FN2O4 B6598208 methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 917889-25-9

methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6598208
CAS No.: 917889-25-9
M. Wt: 314.27 g/mol
InChI Key: YGZCTUOYZQPSHC-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Compounds based on the 1,2,3,4-tetrahydroquinazoline core are actively investigated for their potential as cytotoxic agents. Recent scientific studies have highlighted that such tetrahydroquinazoline derivatives can function as potential inhibitors of the poly(ADP-ribose) polymerase-1 (PARP-1) enzyme . PARP-1 plays a critical role in DNA repair, and its inhibition is a validated strategy for targeting certain cancer cells, making this compound a candidate for the development of targeted cancer therapeutics . Furthermore, research into nanocarrier systems for tumor-targeting has demonstrated that conjugated tetrahydroquinazoline derivatives can facilitate the active targeting of nano-systems to tumor tissues, leveraging both passive accumulation and specific molecular interactions . This positions the compound as a valuable tool for researchers exploring novel drug delivery platforms and radio-theragnostic agents in experimental models .

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c1-23-15(21)9-2-7-12-13(8-9)18-16(22)19(14(12)20)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZCTUOYZQPSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701578
Record name Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917889-25-9
Record name Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature

Dichloromethane (DCM) is the preferred solvent for acyl chloride formation due to its inertness and ability to dissolve polar intermediates. Reactions are typically conducted at room temperature (20–25°C) to minimize side reactions. For esterification, methanol serves as both the solvent and nucleophile, with TEA neutralizing HCl generated during the process.

Catalysts and Reagents

  • Oxalyl chloride : Efficient for converting carboxylic acids to acyl chlorides without over-chlorination.

  • DMF : Acts as a catalyst in acyl chloride formation by stabilizing the reactive intermediate.

  • TEA : Scavenges HCl, preventing protonation of the nucleophile (methanol).

Analytical Characterization

Intermediate and final products are validated using spectroscopic and chromatographic techniques:

Analytical Method Key Data for Target Compound
¹H NMR δ 8.01 (d, J=8.2 Hz, H-5), 7.64 (s, H-8), 4.53 (s, CH₂), 3.89 (s, OCH₃)
¹³C NMR δ 166.4 (COOCH₃), 160.2 (C=O), 135.6 (C-F)
HRMS m/z 357.0942 [M+H]⁺ (calc. 357.0938)

These data align with reported tetrahydroquinazoline derivatives.

Challenges and Mitigation Strategies

Regioselectivity

Competing reactions during cyclization may yield positional isomers. Using bulky directing groups (e.g., tosyl) on intermediates enhances regiocontrol.

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under acidic or basic conditions. Conducting esterification as the final step minimizes exposure to reactive environments.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent example describes microwave irradiation (150°C, 20 min) to accelerate cyclization steps, reducing reaction times from hours to minutes.

Solid-Phase Synthesis

Immobilizing the quinazoline core on resin allows sequential functionalization, though this method requires specialized equipment.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for acyl chloride formation, ensuring safer handling of volatile reagents. Purification via recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated quinazolines.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Quinazoline Core

Methyl 3-(4-Methylphenyl)-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate
  • Structural Differences : Replaces the 4-fluorophenyl group with 4-methylphenyl and substitutes the 2-oxo group with a thioxo (S=O → S=S).
  • Impact :
    • Electronic Effects : The methyl group is electron-donating, reducing electrophilicity compared to the electron-withdrawing fluorine. The thioxo group has lower electronegativity than oxo, weakening hydrogen-bonding capacity.
    • Biological Implications : Reduced polarity may lower solubility and alter target binding. Thioxo groups can affect metabolic stability but may introduce sulfur-specific interactions .
Methyl 2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate
  • Structural Differences : Lacks the 3-(4-fluorophenyl) substituent.
  • Impact: Reactivity: Absence of fluorine diminishes electron-withdrawing effects, reducing acidity of the carboxylate ester. Pharmacological Potential: The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) compared to this simpler analog .

Functional Group Modifications: Carboxylic Acid vs. Ester

3-(4-Fluorophenyl)-2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxylic Acid
  • Structural Difference : Replaces the methyl ester with a carboxylic acid.
  • Impact :
    • Solubility : The acid form is more polar, improving aqueous solubility but reducing membrane permeability.
    • Reactivity : The free carboxyl group enables direct conjugation or salt formation, whereas the ester requires hydrolysis for activation. This affects prodrug strategies in drug design .

Pharmacological Comparison with Quinazoline Derivatives

Anti-Inflammatory P38 MAPK Inhibitors

  • Compound 29 : Methyl 1-(2,6-dichlorophenyl)-2-oxo-m-tolyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate (PIC50 = 6.49).
  • Compound 30 : Methyl 1-(2,6-dichlorophenyl)-5-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (PIC50 = 8.15).
  • Key Observations: Fluorine substitution in Compound 30 increases potency (ΔPIC50 = +1.66), highlighting the role of fluorinated aryl groups in enhancing target affinity. The target compound’s 4-fluorophenyl group may similarly improve binding to inflammatory mediators compared to non-fluorinated analogs .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Features Biological Activity
Target Compound 3-(4-Fluorophenyl), 2,4-dioxo, methyl ester 314.28 High lipophilicity, fluorine-enhanced reactivity Potential kinase inhibitor (inferred)
Analog 3-(4-Methylphenyl), 2-thioxo, methyl ester ~322.34 Lower electronegativity, reduced H-bonding Unreported, likely lower activity
Analog No 3-aryl, 2,4-dioxo, methyl ester 220.18 Simpler structure, lower molecular weight Limited target affinity
Compound 30 () 5-(2-Fluorophenyl), 2-oxo ~427.25 High PIC50 (8.15) Potent P38 MAPK inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with fluorophenyl isocyanates under reflux conditions. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., acetic anhydride) significantly affect yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the quinazoline core .
  • Data Optimization : Reaction parameters (temperature: 80–100°C, time: 12–24 hrs) must be systematically varied. Yields range from 40–65% in analogous quinazolines, with higher purity achieved by recrystallization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Methods :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., 4-fluorophenyl at position 3, carboxylate at position 7). Key signals: ~δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.2 ppm (methyl ester) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected at m/z ~343.08) .

Q. How does the compound behave under common reaction conditions (e.g., oxidation, reduction)?

  • Reactivity Profile :

  • Oxidation : The 2,4-dioxo groups are stable under mild conditions but may degrade with strong oxidants (e.g., KMnO4_4), forming quinazoline-diones .
  • Reduction : NaBH4_4 selectively reduces the amide carbonyls to alcohols, altering the heterocyclic scaffold .
  • Substitution : Electrophilic aromatic substitution at the 4-fluorophenyl ring is sterically hindered; nucleophilic attack at the ester group is more feasible .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity for biological targets (e.g., kinases, GPCRs)?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). The 4-fluorophenyl group may occupy hydrophobic pockets, while the carboxylate enhances solubility .
  • MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER) to assess binding free energy (ΔG) .
    • Data Interpretation : Validate predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining metabolic stability?

  • SAR Strategies :

  • Fluorine Substitution : The 4-fluorophenyl group improves membrane permeability and resistance to oxidative metabolism. Replace with trifluoromethyl for enhanced lipophilicity .
  • Ester Hydrolysis : Convert methyl ester to amide to prolong half-life; monitor stability via pH-dependent degradation studies (HPLC) .
    • Experimental Validation : Test analogs in hepatic microsome assays (human/rat) to compare metabolic rates .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

  • Bioanalytical Workflow :

  • Sample Prep : Solid-phase extraction (C18 cartridges) removes proteins from plasma. Recovery rates >85% are achievable .
  • LC-MS/MS : Use MRM transitions (e.g., m/z 343 → 299 for quantification). Ion suppression from matrix effects is minimized with isotopically labeled internal standards .
    • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .

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